![molecular formula C10H9NO4S2 B3387637 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid CAS No. 848179-09-9](/img/structure/B3387637.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid, also known as DBITP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBITP is a heterocyclic compound that contains a benzothiazole ring and a carboxylic acid group. Its unique structure and properties make it an interesting compound for research in different areas, including chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Preparative Synthesis Methods : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, can be synthesized more efficiently using anhydrous solvents like benzene and diethyl ether instead of water or alcohol (Orlinskii, 1996).
Chemical Properties of Benzisothiazoles : The chapter on benzisothiazoles in "Advances in Heterocyclic Chemistry" discusses the physical and chemical properties of 1,2-benzisothiazoles, including their formation from mercaptophenyl aldehydes, ketones, or acids (Davis, 1985).
Biological and Pharmacological Activities
Inhibition of Human Mast Cell Tryptase : Certain compounds derived from 1,2-benzisothiazol-3(2H)-one 1,1-dioxide show potent inhibition of human mast cell tryptase, which is important for understanding allergic reactions and inflammation (Combrink et al., 1998).
Anti-inflammatory, Analgesic, and Antipyretic Properties : Studies on 4-(1,2-benzisothiazol-3-yl) alkanoic and phenylalkanoic acids have shown significant anti-inflammatory, analgesic, and antipyretic properties, comparable to those of ibuprofen (Bordi et al., 1992).
Antioxidant Properties : Research on (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles has revealed promising antioxidant activities. These compounds, synthesized from 1,2-benzisothiazoles, exhibit in vitro antioxidant activity in non-enzymatic initiation of BOD with salts of iron (II) (Dovbnya et al., 2022).
Antibacterial and Antitumor Activities : Synthesized derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide have shown both antimycobacterial activity against Mycobacterium tuberculosis and antitumor activities, especially against leukemia and lung cancer cell lines (Güzel & Salman, 2006).
Anti-auxin Effects : Some derivatives of 3-oxo-1,2-benzisothiazolin-2-ylalkanoic acids have been synthesized to study their anti-auxin activity, showing significant inhibition of flax root growth (Ricci et al., 1990).
properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-6(10(12)13)16-9-7-4-2-3-5-8(7)17(14,15)11-9/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZNZVNQVLTCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187937 | |
Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid | |
CAS RN |
848179-09-9 | |
Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848179-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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